molecular formula C12H19NO3 B572932 cis-Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1245645-37-7

cis-Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B572932
CAS No.: 1245645-37-7
M. Wt: 225.288
InChI Key: ZWCSPNASTQNGJH-ULKQDVFKSA-N
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Description

Cis-Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate: is a complex organic compound with the molecular formula C12H19NO3 and a molecular weight of 225.29 g/mol . This compound is characterized by its unique bicyclic structure, which includes an azabicyclohexane ring system. It is commonly used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cis-Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cis-Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Uniqueness: Cis-Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific acetyl group and the cis-configuration of its bicyclic structure. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

tert-butyl (1S,5R)-6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-7(14)10-8-5-13(6-9(8)10)11(15)16-12(2,3)4/h8-10H,5-6H2,1-4H3/t8-,9+,10?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCSPNASTQNGJH-ULKQDVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C2C1CN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1[C@H]2[C@@H]1CN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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